![molecular formula C12H13NO B15276223 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenylprop-2-yn-1-yl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves the reaction of 3-phenylprop-2-yn-1-ol with azetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the azetidine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine can undergo several types of chemical reactions, including:
Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to form alkenes or alkanes.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of phenylprop-2-yn-1-one or phenylpropanoic acid.
Reduction: Formation of phenylpropene or phenylpropane.
Substitution: Formation of substituted azetidines with various functional groups.
Aplicaciones Científicas De Investigación
3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The phenylprop-2-yn-1-yl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-yn-1-ol: A precursor in the synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine.
Azetidine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
This compound is unique due to the combination of the azetidine ring and the phenylprop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(3-phenylprop-2-ynoxy)azetidine |
InChI |
InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2 |
Clave InChI |
QLSMMINZGZLSQB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


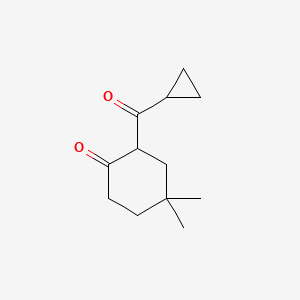
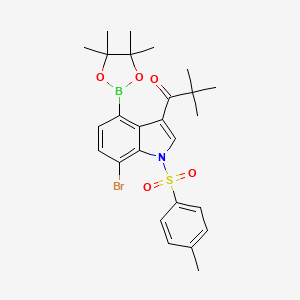
![3-[(5-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B15276150.png)
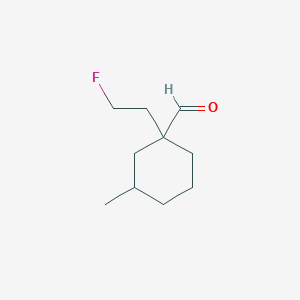
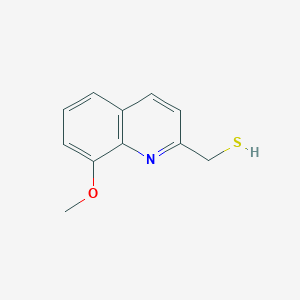

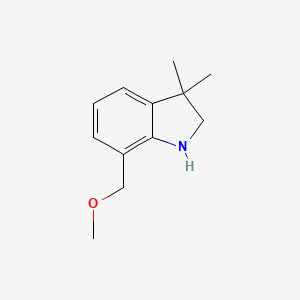
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)
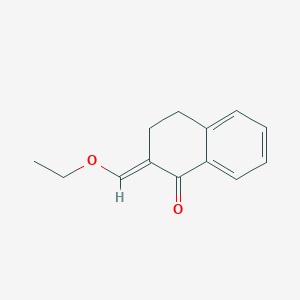
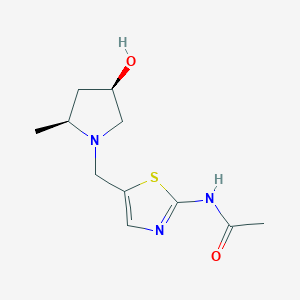

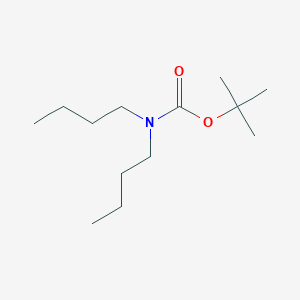
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)

